molecular formula C20H20N2O3 B1225409 4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

Cat. No. B1225409
M. Wt: 336.4 g/mol
InChI Key: QUQPREFMDUPVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is an aromatic ether.

Scientific Research Applications

Oxygen Activation and Catalytic Oxidation

Molybdenum complexes, coordinated by functionalized iminophenolate ligands, have shown promise in oxygen activation and catalytic aerobic oxidation processes. These complexes demonstrate varied reactivity towards phosphanes, forming different molybdenum compounds. The structural variations and catalytic activities of these complexes suggest potential applications in industrial processes involving oxygen atom transfer and aerobic oxidation, with significant differences observed in the catalytic activity towards different substrates (Zwettler et al., 2016).

Mitsunobu 1-O-esterification

The Mitsunobu reaction has been utilized in the esterification of hydroxamic acids, including 1-hydroxy-2-oxo-3-phenyl-1,2-dihydroquinoxaline 4-oxide. This chemical reaction has proven useful in synthesizing esters from alcohols, showcasing the potential for generating diverse chemical structures and pharmaceutical intermediates (Kropacheva & Khlestkin, 2008).

Chlorine Substitution in Quinoxaline Derivatives

Studies on 3-Hydroxy-2-phenylquinoxaline 1-oxide have revealed an unusual chlorine substitution reaction when heated with acetyl chloride. This phenomenon indicates a unique behavior of quinoxaline derivatives under certain conditions, leading to the loss of the N-oxide function and the formation of chloro compounds. This insight opens up potential pathways for synthetic chemistry applications and the development of new chemical entities (Ahmad et al., 1965).

properties

Product Name

4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C20H20N2O3/c23-21-14-20(22(24)19-9-5-4-8-18(19)21)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-3,6-7,10-14,18-19H,4-5,8-9H2

InChI Key

QUQPREFMDUPVMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 2
Reactant of Route 2
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 3
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 4
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 5
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Reactant of Route 6
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide

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